molecular formula C18H24N2O3S B10976146 Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate

Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate

Cat. No.: B10976146
M. Wt: 348.5 g/mol
InChI Key: BWVRWWMYJALPIF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Substituents: The cyano and carboxylate groups are introduced through nucleophilic substitution reactions. The cyclopentylpropanoyl group is added via an acylation reaction using an appropriate acyl chloride.

    Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or alkyl halides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism by which Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins within cells. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-cyano-5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2-carboxylate
  • Propan-2-yl 4-cyano-5-[(3-cyclopentylbutanoyl)amino]-3-methylthiophene-2-carboxylate

Uniqueness

Propan-2-yl 4-cyano-5-[(3-cyclopentylpropanoyl)amino]-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

propan-2-yl 4-cyano-5-(3-cyclopentylpropanoylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H24N2O3S/c1-11(2)23-18(22)16-12(3)14(10-19)17(24-16)20-15(21)9-8-13-6-4-5-7-13/h11,13H,4-9H2,1-3H3,(H,20,21)

InChI Key

BWVRWWMYJALPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CCC2CCCC2)C(=O)OC(C)C

Origin of Product

United States

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